Prinomastat vs. Batimastat, Marimastat, Ilomastat, and CGS-27023A: Superior Potency and Selectivity Profile for MMP-2, -9, and -13
Prinomastat demonstrates a unique balance of high potency and target selectivity compared to other MMP inhibitors. While broad-spectrum inhibitors like Batimastat and Ilomastat are potent against multiple MMPs, they also strongly inhibit MMP-1, which is linked to clinical toxicity. Prinomastat's Ki for MMP-1 is 8.3 nM, whereas it is 0.05 nM for MMP-2, 0.3 nM for MMP-3, 0.26 nM for MMP-9, and 0.03 nM for MMP-13 [1]. This provides a selectivity window for MMP-2 over MMP-1 of approximately 166-fold and for MMP-13 over MMP-1 of approximately 277-fold. In contrast, Ilomastat has Ki values of 0.4 nM for MMP-1 and 0.5 nM for MMP-2, indicating very low selectivity. Marimastat and CGS-27023A also show less pronounced selectivity [1]. This differential profile is quantitatively captured in the comparison data below.
| Evidence Dimension | Potency and Selectivity (Ki/IC50 values in nM) |
|---|---|
| Target Compound Data | MMP-1: 8.3; MMP-2: 0.05; MMP-3: 0.3; MMP-7: 54; MMP-9: 0.26; MMP-13: 0.03; MMP-14: 0.33 |
| Comparator Or Baseline | Batimastat: MMP-1=3, MMP-2=4, MMP-3=20, MMP-7=6, MMP-9=4; Marimastat: MMP-1=5, MMP-2=6, MMP-3=200, MMP-7=20, MMP-9=2; Ilomastat: MMP-1=0.4, MMP-2=0.4, MMP-3=27, MMP-7=0.1, MMP-9=0.2; CGS-27023-A: MMP-1=33, MMP-2=20, MMP-3=43, MMP-7=8, MMP-9=8 |
| Quantified Difference | Selectivity Ratio (MMP-1 / MMP-13): Prinomastat ~277-fold; Marimastat ~2.5-fold; Batimastat ~1-fold (based on data from PMC5527288) |
| Conditions | In vitro enzymatic assays; Ki values determined using recombinant human MMP catalytic domains. |
Why This Matters
This selectivity profile is crucial for experiments where inhibiting MMP-2, -9, or -13 without impacting MMP-1 is desired, as MMP-1 inhibition is associated with musculoskeletal side effects and may confound in vivo results.
- [1] Amar, S., Smith, L., Fields, G. B. (2017). Matrix metalloproteinase inhibitors in cancer therapy: Turning failure into future success. PMC5527288, Table 1. View Source
